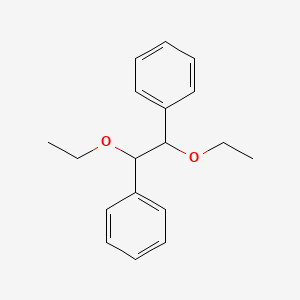
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a 2-phenylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea typically involves the reaction of 2-phenylcyclopropylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Phenylcyclopropylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and phenyl groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-(2-hydroxyethyl)-3-(2-phenylcyclopropyl)urea when using hydroxide ions.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary products are 2-phenylcyclopropylamine and 2-chloroethylamine.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylcyclopropyl group may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-cyclopropylurea
- 1-(2-Chloroethyl)-3-phenylurea
- 1-(2-Bromoethyl)-3-(2-phenylcyclopropyl)urea
Comparison: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is unique due to the presence of both the 2-chloroethyl and 2-phenylcyclopropyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and specific interactions with biological targets. Similar compounds may lack one of these groups, resulting in different reactivity and applications.
Properties
CAS No. |
33059-84-6 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-phenylcyclopropyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16) |
InChI Key |
DMWZKJCRNDXAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC(=O)NCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



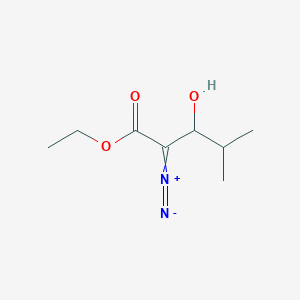
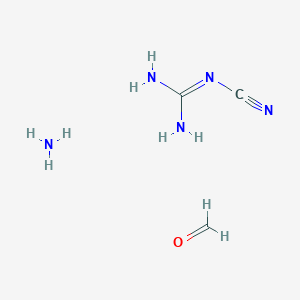

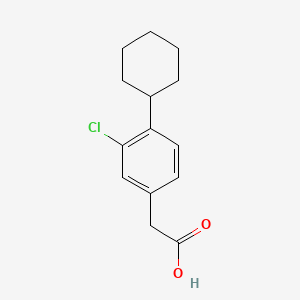
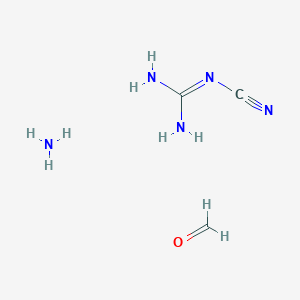
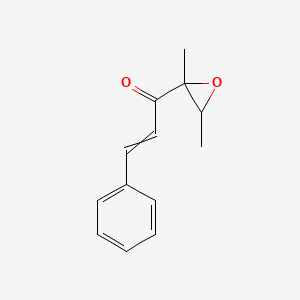
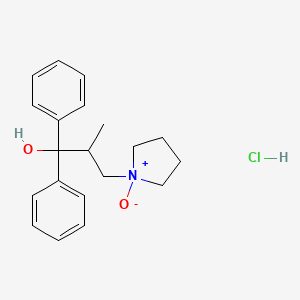

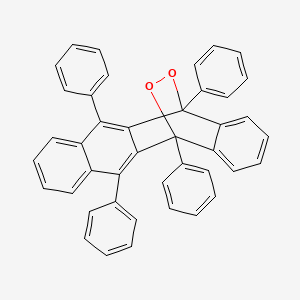
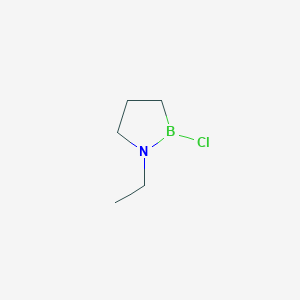
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
